molecular formula C21H27N5O B11949442 2-cyano-N-hexyl-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide

2-cyano-N-hexyl-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide

Cat. No.: B11949442
M. Wt: 365.5 g/mol
InChI Key: GVYUAJWHAXPHER-UHFFFAOYSA-N
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Description

2-CYANO-N-HEXYL-2-(3-PYRROLIDIN-1-YL-QUINOXALIN-2-YL)-ACETAMIDE is a synthetic organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYANO-N-HEXYL-2-(3-PYRROLIDIN-1-YL-QUINOXALIN-2-YL)-ACETAMIDE typically involves multi-step organic reactions. The starting materials often include quinoxaline derivatives, pyrrolidine, and hexylamine. The reaction conditions may involve:

    Step 1: Formation of the quinoxaline core through condensation reactions.

    Step 2: Introduction of the pyrrolidine moiety via nucleophilic substitution.

    Step 3: Attachment of the hexyl group through alkylation reactions.

    Step 4: Final cyano group introduction using cyanation reagents.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The pyrrolidine and hexyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Quinoxaline N-oxides.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted quinoxaline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-CYANO-N-HEXYL-2-(3-PYRROLIDIN-1-YL-QUINOXALIN-2-YL)-ACETAMIDE may involve:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-CYANO-N-HEXYL-2-(3-PYRROLIDIN-1-YL-QUINOXALIN-2-YL)-ACETAMIDE
  • 2-CYANO-N-HEXYL-2-(3-PIPERIDIN-1-YL-QUINOXALIN-2-YL)-ACETAMIDE
  • 2-CYANO-N-HEXYL-2-(3-MORPHOLIN-1-YL-QUINOXALIN-2-YL)-ACETAMIDE

Uniqueness

2-CYANO-N-HEXYL-2-(3-PYRROLIDIN-1-YL-QUINOXALIN-2-YL)-ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H27N5O

Molecular Weight

365.5 g/mol

IUPAC Name

2-cyano-N-hexyl-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide

InChI

InChI=1S/C21H27N5O/c1-2-3-4-7-12-23-21(27)16(15-22)19-20(26-13-8-9-14-26)25-18-11-6-5-10-17(18)24-19/h5-6,10-11,16H,2-4,7-9,12-14H2,1H3,(H,23,27)

InChI Key

GVYUAJWHAXPHER-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCCC3

Origin of Product

United States

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